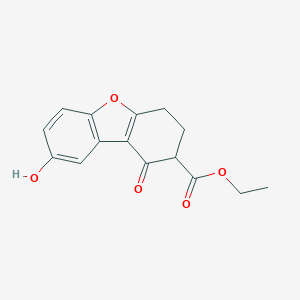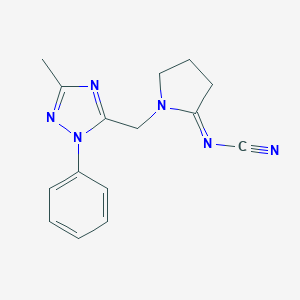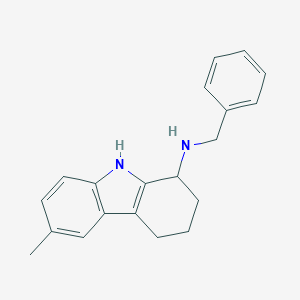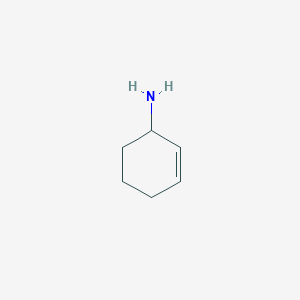
2-Cyclohexen-1-amine
Overview
Description
2-Cyclohexen-1-amine is an organic compound with the molecular formula C6H11N . It has an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the condensation, tautomerisation, conjugate addition, and nitro-Mannich cyclisation . Another method involves the Birch reduction of anisole followed by acid hydrolysis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with one double bond and one amine group .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions. For example, it can participate in Michael reactions and Robinson annulations . It can also react with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .Scientific Research Applications
Carbene-Catalyzed α-Carbon Amination of Chloroaldehydes : This study developed a method for the α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. The process affords optically enriched dihydroquinoxalines, which are core structures in natural products and synthetic bioactive molecules (Huang et al., 2019).
Flow and Flash-Vacuum Pyrolyses of 2-Cyclohexen-1-ol and 2-Cyclohexen-1-amine : Investigating the retro-Diels-Alder thermal decompositions of this compound under helium-flow and flash-vacuum pyrolyses, this study found that the reactive molecules (E)-1,3-butadien-1-ol and (E)- and (Z)-1,3-butadien-1-amine were the main products (Vallee et al., 1988).
Oxidation Mechanism of Molecular Oxygen over Cyclohexene Catalyzed by a Cobalt L-glutamic Acid Complex : This research introduced a new strategy for the oxidation of cyclohexene driven by molecular oxygen with a cobalt(II)/amine acid complex as the catalyst. The products include cyclohexene oxide, 2-cyclohexene-1-ol, and 2-cyclohexene-1-one (Wei et al., 2016).
Aromatization Reactions of 2-Cyclohexenones and 1,3-Cyclohexadien-1-amines : This study focused on the iodination and aromatization of 2-cyclohexenones and the corresponding N-alkyl-1,3-cyclohexadien-1-amines to produce 2-iodophenols and N-alkyl-2-iodoanilines, respectively (Hegde et al., 2001).
Interaction between Triplet States of Cyclohexenones and Amines : Investigating the quenching of cyclohexenone triplets by amines, this study found that 2-cyclohexen-1-one's triplet state is efficiently quenched by various amines, leading to the formation of amine radical cations (Weir et al., 1988).
Mechanism of Action
Target of Action
It’s known that amines are crucial organic entities that exist in drugs, natural products, organic materials, and catalysts .
Mode of Action
The mode of action of 2-Cyclohexen-1-amine involves its interaction with other compounds. For instance, in the electrochemical cross-dehydrogenation aromatization (ECDA) reaction, this compound interacts with cyclohex-2-enone, resulting in the synthesis of 1,4-phenylenediamine . This reaction occurs without the need for supplementary metal catalysts and chemical oxidants .
Biochemical Pathways
It’s involved in the ecda reaction, which is a crucial process in the synthesis of 1,4-phenylenediamine . This compound has broad applicability and is compatible with select natural and pharmaceutical molecules, showing considerable potential for the synthesis of bioactive compounds .
Result of Action
The result of the action of this compound is the synthesis of 1,4-phenylenediamine when it reacts with cyclohex-2-enone in the ECDA reaction . This synthesis occurs without the need for supplementary metal catalysts and chemical oxidants .
Safety and Hazards
Future Directions
Cyclohexenone, a related compound, is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . Therefore, 2-Cyclohexen-1-amine, with its similar structure, could potentially have similar applications in the future.
Relevant Papers A paper titled “Modular synthesis of cyclic cis - and trans -1,2-diamine derivatives” discusses the synthesis of functionalised aminocyclohexenes, which is related to this compound . Another paper discusses the use of LaCoODA, based on Co(II), showed better conversion and selectivity for 2-cyclohexen-1-one .
Biochemical Analysis
Biochemical Properties
2-Cyclohexen-1-amine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo oxidative dehydrogenation aromatization reactions, which are crucial in the synthesis of aromatic amines . These reactions do not require metal catalysts or chemical oxidants, making them environmentally friendly. The compound’s interaction with enzymes such as oxidoreductases facilitates these biochemical transformations.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses. For example, its interaction with certain proteins can alter gene expression patterns, impacting cellular functions such as proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of bioactive products. The compound’s ability to undergo oxidative dehydrogenation aromatization is a key mechanism by which it influences biochemical pathways . Additionally, it can inhibit or activate specific enzymes, thereby modulating metabolic processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into various metabolites. These metabolic pathways are crucial for the compound’s bioactivity and its effects on cellular processes . The compound’s involvement in oxidative dehydrogenation aromatization reactions highlights its role in the synthesis of aromatic compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interactions with target biomolecules, thereby modulating its biochemical effects .
Properties
IUPAC Name |
cyclohex-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYMGUSQXQEHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Cyclohexen-1-amine be used to synthesize other valuable compounds?
A1: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be readily converted into 1,3-butadien-1-amine through flow and flash-vacuum pyrolysis techniques. [] This transformation highlights its utility in accessing important building blocks for further chemical synthesis.
Q2: Are there any known derivatives of this compound with biological activity?
A2: While the provided research doesn't directly focus on the biological activity of this compound, it does explore structurally related compounds. For example, N,N-dimethylcinnamylamine analogs, incorporating a cyclohexene ring system, have been investigated for their interaction with monoamine oxidase (MAO). [] These studies delve into the structure-activity relationship of these compounds and their potential as MAO inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


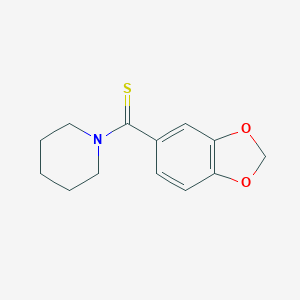
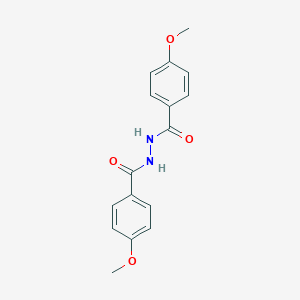
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)


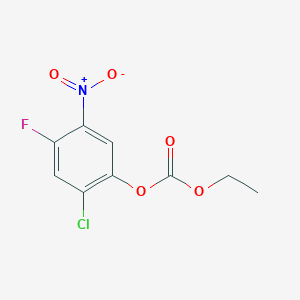


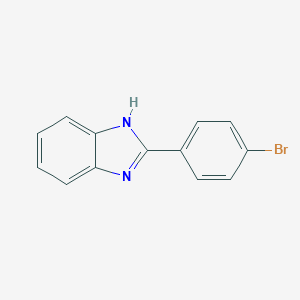

![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
